Ethylidene diacetate

Vinyl acetate synthesis Catalytic cracking Geminal diacetate

Ethylidene diacetate (1,1-diacetoxyethane, CAS 542-10-9) is a geminal diacetate with the formula (CH₃COO)₂CHCH₃ and molecular weight 146.14 g/mol. It is a colorless to pale yellow liquid at ambient temperature with a boiling point of 167–169°C at atmospheric pressure, density approximately 1.06–1.07 g/cm³ at 20°C, and flash point 68–78°C.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 542-10-9
Cat. No. B166149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylidene diacetate
CAS542-10-9
Synonymsdelrin
delrin homopolymer
polyoxymethylenes
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)C
InChIInChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
InChIKeyACKALUBLCWJVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylidene Diacetate (CAS 542-10-9) for Industrial Synthesis and Specialty Chemical Procurement


Ethylidene diacetate (1,1-diacetoxyethane, CAS 542-10-9) is a geminal diacetate with the formula (CH₃COO)₂CHCH₃ and molecular weight 146.14 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature with a boiling point of 167–169°C at atmospheric pressure, density approximately 1.06–1.07 g/cm³ at 20°C, and flash point 68–78°C [2]. The compound is characterized by two acetyl groups attached to a central ethylidene moiety, which confers reactivity patterns distinct from mono‑acetates and non-geminal esters . Historically, ethylidene diacetate served as an industrial precursor to vinyl acetate via thermal elimination of acetic acid [3], and it continues to find utility in specialized organic synthesis, coatings intermediates, and as a controlled‑release acetaldehyde source [4].

Why In‑Class Acetate Esters Cannot Substitute for Ethylidene Diacetate in Specialty Synthesis and Reactive Intermediate Applications


Acetate esters as a broad chemical class share the acetyl (CH₃CO–) functional group, yet simple structural or functional substitution fails for ethylidene diacetate because its geminal diacetate architecture confers two mechanistically distinct and quantitatively validated differentiation axes: (1) capacity for stoichiometric thermal elimination of acetic acid to generate vinyl acetate—a transformation mono‑acetates cannot perform—with measurable conversion rates and selectivities that are catalyst‑ and condition‑dependent [1], and (2) a well‑characterized homogeneous first‑order gas‑phase decomposition kinetics profile (activation energy 32.9 kcal/mol, temperature window 220–268°C) that enables predictable acetaldehyde release in processes where alternative acetates exhibit different or non‑homogeneous decomposition behavior [2]. Additionally, the compound′s boiling point (167–169°C) and density (≈1.06 g/cm³) are non‑overlapping with commonly confused in‑class materials such as triacetin (bp 258–260°C, density 1.16 g/cm³), making procurement‑driven substitution both synthetically and physically inappropriate [3].

Quantitative Differentiation Evidence for Ethylidene Diacetate: Direct Comparator Data for Scientific Selection


Vinyl Acetate Synthesis: Ethylidene Diacetate Conversion and Selectivity Compared Across Catalyst Systems

Ethylidene diacetate (EDA) serves as a direct precursor to vinyl acetate via catalytic cracking. In a comparative study evaluating multiple catalyst systems, macroporous cation exchange resin exhibited the best activity, achieving an EDA conversion of 59.98% with vinyl acetate (VAc) selectivity of 45.62% and acetaldehyde selectivity of 54.38% under optimized conditions (140°C, 1.5 h, Ac₂O/EDA molar ratio of 4, 20 g catalyst) [1]. In contrast, alternative catalysts including LiBr, LiI, benzenesulfonic acid, p‑toluenesulfonic acid, and HZSM‑5 yielded inferior activity under the same reactive distillation configuration, establishing the catalyst‑specific performance baseline that governs industrial process design and catalyst procurement decisions [1].

Vinyl acetate synthesis Catalytic cracking Geminal diacetate Reactive distillation

Thermal Decomposition Kinetics: Activation Energy and Homogeneous First‑Order Behavior of Ethylidene Diacetate

Ethylidene diacetate undergoes homogeneous first‑order gas‑phase decomposition to acetaldehyde and acetic anhydride, with a measured activation energy of 32,900 cal/mol (≈32.9 kcal/mol) over the temperature range 220–268°C and initial pressures of 11–46 cm Hg [1]. This kinetic profile is a class‑specific signature of geminal diacetates; mono‑acetate esters and non‑geminal diacetates do not exhibit the same homogeneous unimolecular elimination pathway under these conditions [2]. The Arrhenius‑type behavior permits quantitative prediction of decomposition rates for processes requiring controlled acetaldehyde release.

Thermal decomposition Kinetics Acetaldehyde generation Gas‑phase reaction

Physical Property Differentiation: Boiling Point and Density of Ethylidene Diacetate vs. Triacetin (Glycerol Triacetate)

Procurement‑driven substitution errors between ethylidene diacetate and glycerol triacetate (triacetin) can be avoided by quantitative physical property comparison. Ethylidene diacetate exhibits a boiling point of 167–169°C at atmospheric pressure and density of 1.061–1.07 g/cm³ at 20°C [1]. In contrast, triacetin has a boiling point of 258–260°C and density of 1.16 g/cm³ at 25°C . The approximately 90°C boiling point differential and ~0.09 g/cm³ density differential are analytically resolvable and preclude functional interchangeability in separation processes or formulation design.

Physical properties Boiling point Density Procurement specification

Vinyl Acetate Production Process: Ethylidene Diacetate as a Purifiable Intermediate with Demonstrated High Product Purity

In a process simulation for a 10,000‑ton annual vinyl acetate production facility using ethylidene diacetate as the intermediate, Aspen Plus modeling demonstrated that the final vinyl acetate product can achieve 99.9% purity by mass under optimized reactive distillation and separation conditions [1]. This purity level meets industrial design requirements and validates that ethylidene diacetate‑based routes can deliver specification‑grade vinyl acetate. The early separation of ethylidene diacetate in a crude splitter column has been identified in patent literature as a critical factor for producing a more pure vinyl acetate end product [2].

Vinyl acetate Process simulation Reactive distillation Purity specification

Synthetic Route Flexibility: Ethylidene Diacetate from Multiple Feedstocks Including Acetaldehyde–Acetic Anhydride and Methyl Acetate Carbonylation

Ethylidene diacetate can be synthesized via two distinct industrial routes: (1) condensation of acetaldehyde with acetic anhydride using ferric chloride catalyst, and (2) carbonylation of methyl acetate with synthesis gas (CO/H₂) catalyzed by palladium or rhodium compounds with iodide promoters [1][2]. The carbonylation route enables production independent of petrochemical feedstocks, utilizing C1 chemistry (methanol‑derived methyl acetate) [3]. This dual‑route feedstock flexibility provides supply chain resilience not available for compounds with single‑source synthetic dependence. The single‑step conversion of methyl acetate to ethylidene diacetate is a distinctive process enabled by the geminal diacetate structure [2].

Synthesis route Carbonylation Catalysis Feedstock flexibility

Agricultural Antifungal Activity: Ethylidene Diacetate as a Documented Crop Protection Agent

Ethylidene diacetate has been patented for the control of fungal and bacterial growth in crops and animal feedstuffs [1][2]. The compound is described in literature references as an agricultural fungicide [3]. While specific MIC (minimum inhibitory concentration) values against named pathogens are not provided in the available technical literature, the existence of granted patents for this application establishes ethylidene diacetate as a recognized active agent in agricultural protection, differentiating it from many simple acetate esters that lack any documented fungicidal or antimicrobial activity.

Antifungal Agricultural fungicide Crop protection Post‑harvest

Procurement‑Driven Application Scenarios for Ethylidene Diacetate Based on Validated Differentiation Evidence


Vinyl Acetate Production via Catalytic Cracking with Optimized Catalyst Systems

Ethylidene diacetate is procured as an intermediate for vinyl acetate synthesis using catalytic cracking. The quantitative evidence that macroporous cation exchange resin achieves 59.98% EDA conversion and 45.62% VAc selectivity under optimized conditions (140°C, 1.5 h, Ac₂O/EDA molar ratio 4) [1] informs catalyst selection and process design. Procurement for this application is justified by EDA′s unique geminal diacetate architecture enabling thermal acetic acid elimination—a transformation mono‑acetates cannot perform. The demonstrated 99.9% vinyl acetate purity in process simulations further validates this application scenario [1].

Controlled Acetaldehyde Generation in Gas‑Phase Processes

Ethylidene diacetate serves as a controlled acetaldehyde source in applications requiring predictable, homogeneous decomposition kinetics. The compound′s first‑order gas‑phase decomposition with activation energy of 32.9 kcal/mol over 220–268°C [2] enables quantitative rate prediction, distinguishing it from alternative acetaldehyde precursors that lack this well‑characterized unimolecular kinetic profile. Procurement for acetaldehyde release applications is supported by the compound′s class‑specific decomposition behavior that mono‑acetates do not exhibit [2].

Specialty Solvent and Coating Intermediate with Distinct Physical Properties

Ethylidene diacetate is utilized as a specialized solvent or intermediate in coatings formulations where its boiling point (167–169°C) and density (1.06–1.07 g/cm³) [3] confer processing advantages over alternatives such as triacetin (bp 258–260°C, density 1.16 g/cm³) . The approximately 91°C lower boiling point facilitates milder processing conditions and energy savings in distillation‑based recovery or purification steps. The quantitative physical property differentiation directly informs solvent selection and formulation compatibility assessments.

Agricultural Fungicide Research and Development

Ethylidene diacetate is procured for agricultural fungicide research based on its patented activity for controlling fungal and bacterial growth in crops and animal feedstuffs [4][5]. While specific efficacy data are not publicly detailed, the existence of granted patents establishes a documented biological activity profile that distinguishes ethylidene diacetate from commodity acetate esters lacking any known fungicidal applications. This scenario is relevant for R&D programs exploring geminal diacetates as crop protection agents or post‑harvest treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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